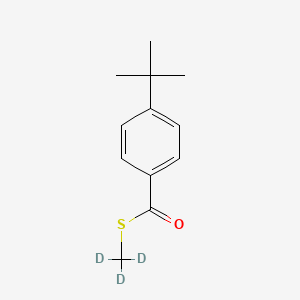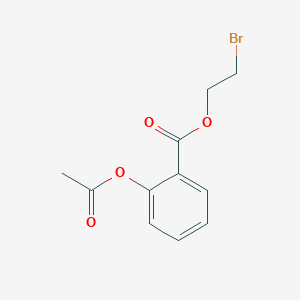
n-(4-Cyanophenyl)acetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanophenyl)acetohydroxamic acid is a compound belonging to the class of hydroxamic acids. Hydroxamic acids are known for their metal chelating properties and have been extensively studied for their biological activities. This compound, in particular, has shown promise in various applications, including its use as a laccase-mediator in pulp bleaching .
準備方法
The synthesis of N-(4-Cyanophenyl)acetohydroxamic acid typically involves the reaction of 4-cyanobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-(4-Cyanophenyl)acetohydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitriles or carboxylic acids .
科学的研究の応用
N-(4-Cyanophenyl)acetohydroxamic acid has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a laccase-mediator for pulp bleaching, resulting in higher brightness and lower kappa numbers of hardwood kraft pulp . In industry, this compound is used in the synthesis of other compounds and as a chelating agent .
作用機序
The mechanism of action of N-(4-Cyanophenyl)acetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. For example, it can inhibit the bacterial enzyme urease by binding to its active site, preventing the hydrolysis of urea and the production of ammonia . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents.
類似化合物との比較
N-(4-Cyanophenyl)acetohydroxamic acid can be compared with other hydroxamic acids such as N-hydroxyacetanilide and acetohydroxamic acid. While all these compounds share the hydroxamic acid moiety, this compound is unique due to the presence of the cyanophenyl group, which enhances its chelating properties and efficacy as a laccase-mediator . Similar compounds include N-hydroxyacetanilide, acetohydroxamic acid, and 3-hydroxyanthranilate .
特性
CAS番号 |
80584-65-2 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
N-(4-cyanophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)11(13)9-4-2-8(6-10)3-5-9/h2-5,13H,1H3 |
InChIキー |
WUMMWZQSOKKQLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)

![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)

silane](/img/structure/B14423789.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)


![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)

![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
